molecular formula C9H10ClN3O B1316461 1-(6-Chloropyrazin-2-yl)piperidin-4-one CAS No. 80959-07-5

1-(6-Chloropyrazin-2-yl)piperidin-4-one

Cat. No. B1316461
Key on ui cas rn: 80959-07-5
M. Wt: 211.65 g/mol
InChI Key: CQFSUTHSCXIQAB-UHFFFAOYSA-N
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Patent
US04302455

Procedure details

A solution of 3.0 g (20 mmol) 2,6-dichloropyrazine, 2.0 g (20 mmol) triethylamine, and 2.9 g (20 mmol) 1,4-dioxa-8-azaspiro[4.5]decane in 60 ml acetonitrile is refluxed 17 hours. The solvent is removed in vacuo, and the residue is dissolved in ethylacetate. After washing with water and brine, the organic fraction is dried (MgSO4) and evaporated to an oil. The oil is dissolved in 30 ml acetone and mixed with 30 ml 1N HCl. After heating this solution on the steam bath 30 minutes, the acetone is evaporated, and the concentrate is cooled to 10° C. A solid separates which is filtered and dried to afford 3 g (71%) of the desired product.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.C(N(CC)CC)C.O1[C:20]2([CH2:25][CH2:24][NH:23][CH2:22][CH2:21]2)[O:19]CC1>C(#N)C>[Cl:8][C:4]1[N:3]=[C:2]([N:23]2[CH2:24][CH2:25][C:20](=[O:19])[CH2:21][CH2:22]2)[CH:7]=[N:6][CH:5]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.9 g
Type
reactant
Smiles
O1CCOC12CCNCC2
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in ethylacetate
WASH
Type
WASH
Details
After washing with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic fraction is dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
DISSOLUTION
Type
DISSOLUTION
Details
The oil is dissolved in 30 ml acetone
ADDITION
Type
ADDITION
Details
mixed with 30 ml 1N HCl
TEMPERATURE
Type
TEMPERATURE
Details
After heating this solution on the steam bath 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the acetone is evaporated
FILTRATION
Type
FILTRATION
Details
A solid separates which is filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CN=CC(=N1)N1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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